molecular formula C12H22N4O2 B2548077 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 2101195-10-0

4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Cat. No. B2548077
CAS RN: 2101195-10-0
M. Wt: 254.334
InChI Key: LQRJRCFSTMNCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the pyrazole family and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The exact mechanism of action of 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it has been suggested that its anticonvulsant and anxiolytic activity may be due to its ability to modulate the activity of GABA receptors in the brain. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can exert a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low doses, making it a useful tool for studying the effects of GABA modulation in the brain. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease. It has been reported to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is a need for more research on the synthesis and purification of this compound to improve its efficiency and yield.

Synthesis Methods

The synthesis of 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-isopropoxypropylhydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction with 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid. The final product is obtained after purification through recrystallization. This method has been reported to have a yield of 58% and is considered to be a reliable and efficient approach to synthesizing 4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anticonvulsant and anxiolytic activity in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders. Additionally, it has been reported to have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-16-11(10(13)8-15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7,13H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRJRCFSTMNCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.